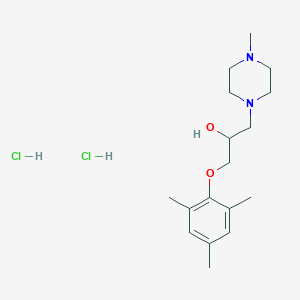![molecular formula C23H26N4O B2477366 N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE CAS No. 941899-15-6](/img/structure/B2477366.png)
N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoxaline ring, the introduction of the piperidine moiety, and the final coupling with the carboxamide group. Common synthetic routes may involve:
Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Carboxamide Group: The final step involves coupling the quinoxaline-piperidine intermediate with a carboxamide group, typically using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives .
Aplicaciones Científicas De Investigación
N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds such as 1,2,4-triazolo[4,3-a]quinoxaline and thiazole[4,5-b]quinoxaline.
Piperidine Derivatives: Compounds containing piperidine moieties, such as fluoroquinolones.
Uniqueness
N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a quinoxaline ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-9-11-19(12-10-17)25-23(28)18-6-5-13-27(15-18)22-14-24-20-7-3-4-8-21(20)26-22/h3-4,7-12,14,16,18H,5-6,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWHOSEYBCVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)


![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole](/img/structure/B2477300.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2477304.png)

